molecular formula C8H14ClNO2 B6616709 rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride CAS No. 142035-03-8

rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride

Cat. No.: B6616709
CAS No.: 142035-03-8
M. Wt: 191.65 g/mol
InChI Key: QIFKNPWOQONYQB-HHQFNNIRSA-N
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Description

rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes an amino group and a carboxylate group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclohexene ring.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

    Methylation: The methyl group is added through methylation reactions, often using methyl iodide or dimethyl sulfate.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: Used for controlled synthesis with precise monitoring of reaction conditions.

    Continuous flow reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation products: Ketones, aldehydes, and carboxylic acids.

    Reduction products: Alcohols and amines.

    Substitution products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
  • rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride
  • rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride

Uniqueness

rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride is unique due to its specific cyclohexene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h3,5-7H,2,4,9H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFKNPWOQONYQB-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC=C[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (0.5 g, 2.8 mmol) was dissolved in a mixture of methanol (12 mL) and benzene (12 mL) at 25° C., cooled to 0° C., a 2.0 M solution of (trimethylsilyl)diazomethane in diethyl ether (4.2 mL, 8.4 mmol) was added slowly, and, after removing the ice-bath, the reaction mixture was stirred at 25° C. for 6 h. The reaction mixture was concentrated in vacuo, to afford the desired crude product, 2-amino-cyclohex-3-enecarboxylic acid methyl ester hydrochloride, which was used in the next step without further purification.
Quantity
0.5 g
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reactant
Reaction Step One
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12 mL
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Reaction Step One
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12 mL
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solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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4.2 mL
Type
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Reaction Step Two

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